2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide
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Overview
Description
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a methylphenyl group, and a pyridinyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine, 3-pyridinecarboxaldehyde, and cyanoacetic acid.
Condensation Reaction: The first step involves the condensation of 2-methylphenylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Knoevenagel Condensation: The imine intermediate is then subjected to a Knoevenagel condensation reaction with cyanoacetic acid in the presence of a base, such as piperidine, to yield the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to accelerate the reaction rate.
Purification Techniques: Employing purification methods, such as recrystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-methylphenyl)-3-(2-pyridinyl)acrylamide: Similar structure with a different pyridinyl position.
2-cyano-N-(2-methylphenyl)-3-(4-pyridinyl)acrylamide: Similar structure with a different pyridinyl position.
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)propionamide: Similar structure with a propionamide backbone.
Uniqueness
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12-5-2-3-7-15(12)19-16(20)14(10-17)9-13-6-4-8-18-11-13/h2-9,11H,1H3,(H,19,20)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUASUWTMWXRAX-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CN=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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